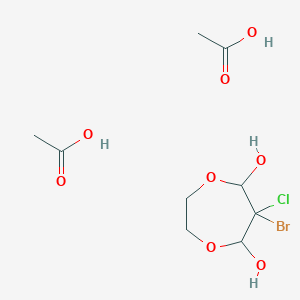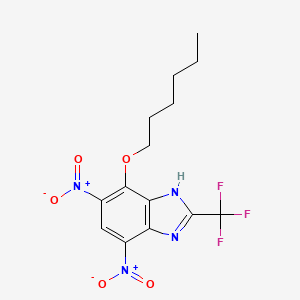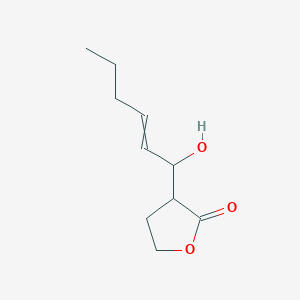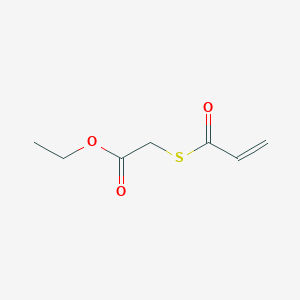
Ethyl (acryloylsulfanyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (acryloylsulfanyl)acetate is an organic compound that belongs to the ester family. Esters are known for their pleasant aromas and are widely used in various industries. This compound is characterized by the presence of an ethyl group, an acryloyl group, and a sulfanyl group attached to an acetate backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl (acryloylsulfanyl)acetate can be synthesized through a multi-step process involving the reaction of ethyl acetate with acryloyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and yield. The process may also incorporate advanced purification techniques such as chromatography to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (acryloylsulfanyl)acetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the acryloyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Reduction: Lithium aluminum hydride or sodium borohydride as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: Carboxylic acid and ethanol.
Reduction: Corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl (acryloylsulfanyl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and resins due to its reactive acryloyl group.
Wirkmechanismus
The mechanism of action of ethyl (acryloylsulfanyl)acetate involves its interaction with various molecular targets. The acryloyl group can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various applications, including polymerization and drug design.
Vergleich Mit ähnlichen Verbindungen
Ethyl (acryloylsulfanyl)acetate can be compared with other esters such as ethyl acetate and methyl acrylate:
Ethyl Acetate: A simpler ester with a pleasant aroma, commonly used as a solvent.
Methyl Acrylate: Contains an acryloyl group but lacks the sulfanyl group, making it less reactive in certain applications.
The presence of the sulfanyl group in this compound makes it unique and more versatile in various chemical reactions and applications.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure allows it to undergo a wide range of chemical reactions, making it a valuable building block for the synthesis of complex molecules and materials.
Eigenschaften
CAS-Nummer |
61146-91-6 |
|---|---|
Molekularformel |
C7H10O3S |
Molekulargewicht |
174.22 g/mol |
IUPAC-Name |
ethyl 2-prop-2-enoylsulfanylacetate |
InChI |
InChI=1S/C7H10O3S/c1-3-7(9)11-5-6(8)10-4-2/h3H,1,4-5H2,2H3 |
InChI-Schlüssel |
PQMGNPTYDLQQAW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CSC(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



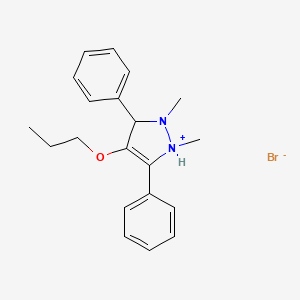
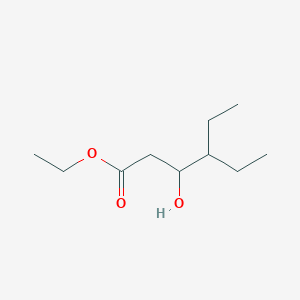
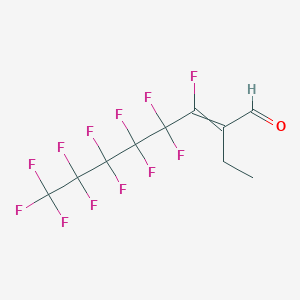
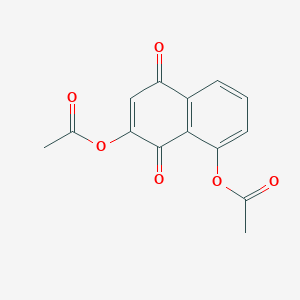
![2-[5-Chloro-2-nitro-4-(trifluoromethyl)anilino]ethan-1-ol](/img/structure/B14598094.png)
![Acetamide, 2-[[(2-aminophenyl)(phenylmethyl)amino]sulfonyl]-](/img/structure/B14598095.png)
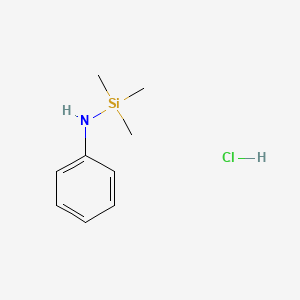
![4-[(4-Chlorophenyl)methanesulfonyl]-2-nitrophenol](/img/structure/B14598108.png)

![4-{[2-(Benzenesulfinyl)ethyl]sulfanyl}benzene-1,2-diamine](/img/structure/B14598121.png)
